3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a compound that features a benzamide core substituted with a fluorine atom at the 3-position and a 2-hydroxy-2,2-di(thiophen-2-yl)ethyl group
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of biological targets, contributing to their diverse range of effects. For instance, some thiophene derivatives have been found to exhibit anti-inflammatory , anticancer , and antimicrobial properties , suggesting that they may interact with targets involved in these biological processes.
Mode of Action
For example, some thiophene derivatives are known to block voltage-gated sodium channels , which can lead to a decrease in neuronal excitability. This could potentially explain some of the compound’s biological effects.
Biochemical Pathways
Given the known biological activities of thiophene derivatives, it can be inferred that this compound may affect pathways related to inflammation, cancer progression, and microbial growth .
Result of Action
Based on the known effects of thiophene derivatives, this compound may have potential anti-inflammatory, anticancer, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-hydroxy-2,2-di(thiophen-2-yl)ethylamine intermediate. This can be achieved through the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by reduction.
The next step involves the acylation of the amine intermediate with 3-fluorobenzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted benzamides
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The thiophene moieties make it a candidate for use in organic semiconductors and conductive polymers.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into drug design and development.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-(2-hydroxyethyl)benzamide: Lacks the thiophene groups, which may reduce its potential in materials science applications.
N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide: Lacks the fluorine atom, which may affect its binding affinity and selectivity in biological applications.
Uniqueness
3-fluoro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is unique due to the combination of a fluorine atom and thiophene groups, which confer distinct electronic and structural properties
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-13-5-1-4-12(10-13)16(20)19-11-17(21,14-6-2-8-22-14)15-7-3-9-23-15/h1-10,21H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWYTFZHMFIXQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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